Ethyl 4-isocyanatobenzoate

Descripción general

Descripción

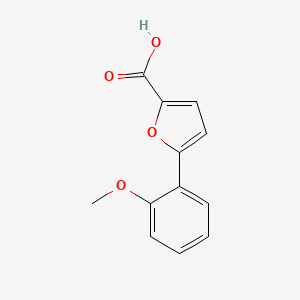

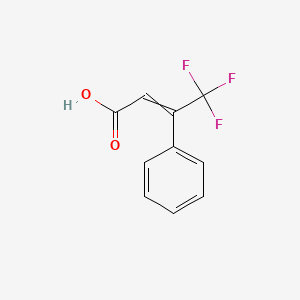

Ethyl 4-isocyanatobenzoate is a clear colorless to yellow liquid after melting . It has been used in the preparation of cellulose carbamate and ester derivatives .

Synthesis Analysis

Ethyl 4-isocyanatobenzoate has been used in the preparation of cellulose carbamate and ester derivatives . It was also used in the preparation of ethyl 4- (3- (4-oxo-6-tridecyl-1,4-dihydropyrimidin-2-yl)ureido)benzoate and ethyl 4- (2-oxocyclohexanecarboxamido)benzoate .Molecular Structure Analysis

The molecular formula of Ethyl 4-isocyanatobenzoate is C10H9NO3 . It has a molecular weight of 191.18 .Physical And Chemical Properties Analysis

Ethyl 4-isocyanatobenzoate is a clear colorless to yellow liquid after melting . It has a molecular weight of 191.18 .Aplicaciones Científicas De Investigación

Quantum Chemical Studies

Ethyl 4-isocyanatobenzoate has been studied in quantum chemical contexts. Investigations into the dissociation of substituted benzoic acids, including those related to Ethyl 4-isocyanatobenzoate, have been conducted. These studies involve understanding the chemical shift data and rotational isomerism exhibited by these compounds (Sainsbury, 1975).

Synthetic Applications in Medicinal Chemistry

Ethyl 4-isocyanatobenzoate is involved in the synthesis of various medicinal compounds. For example, an efficient method for trapping isocyanate 4, generated from the Curtius rearrangement, with ethyl alcohol to afford the carbamate 5 is reported. This compound shows potential as an anti-inflammatory and analgesic agent (Fakhr et al., 2009).

Environmental Fate and Transformation

Studies on Ethyl 4-aminobenzoate (Et-PABA), a related compound, have been conducted to understand its environmental fate and transformation products. This research provides insights into why Et-PABA is not found in environmental waters, despite its widespread use (Li et al., 2017).

Synthesis of Heterocyclic Systems

Ethyl 4-[4-oxo-2-phenylquinazolin-3(4H)-yl]benzoate, a compound related to Ethyl 4-isocyanatobenzoate, has been used as a precursor for synthesizing many heterocyclic systems. These compounds have demonstrated significant antibacterial and antifungal activities (El-Shenawy, 2017).

Role in Glycerolipid Metabolism

Research has been conducted on the participation of related compounds such as Ethyl 4-benzyloxybenzoatein glycerolipid metabolism. This study revealed the formation of abnormal metabolites involving these compounds in glycerolipid turnover, which is valuable for understanding aspects of lipid metabolism (Fears et al., 1978).

Photodegradation in Urethane Model Systems

The photodegradation of Ethyl N-phenyl-carbamate (EPC), a related compound, has been studied to identify the photo-oxidation products, including various ethylaminobenzoates. This research is significant for understanding the photostability and degradation pathways of related urethane compounds (Beachell & Chang, 1972).

Safety And Hazards

Direcciones Futuras

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Ethyl 4-isocyanatobenzoate-d4 is the deuterium labeled Ethyl 4-isocyanatobenzoate , indicating potential future directions in drug development and research.

Propiedades

IUPAC Name |

ethyl 4-isocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEPCPHKICBCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184815 | |

| Record name | Ethyl 4-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-isocyanatobenzoate | |

CAS RN |

30806-83-8 | |

| Record name | Ethyl 4-isocyanatobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30806-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-isocyanatobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030806838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-isocyanatobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-isocyanatobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)

![2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B1349033.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol](/img/structure/B1349043.png)

![(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1349047.png)